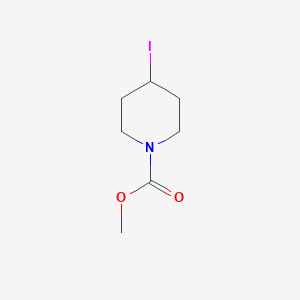

Methyl 4-iodopiperidine-1-carboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of pharmaceuticals and other biologically active molecules. nih.govencyclopedia.pub This structural motif is prevalent in numerous FDA-approved drugs and natural alkaloids, highlighting its importance in medicinal chemistry. researchgate.netresearchgate.net The widespread use of piperidine scaffolds can be attributed to several key factors:

Modulation of Physicochemical Properties: The incorporation of a piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug-like properties. researchgate.net

Enhancement of Biological Activity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, enabling strong and selective interactions with biological targets such as enzymes and receptors. researchgate.net

Improved Pharmacokinetic Profiles: Piperidine derivatives are often employed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. researchgate.net

Versatile Synthetic Handle: The piperidine nitrogen can be readily functionalized, and the ring itself can be substituted at various positions, providing a flexible scaffold for building molecular complexity. nih.gov

Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubnih.govijnrd.org The development of novel synthetic methods to create substituted piperidines remains an active area of research, driven by the continuous search for new therapeutic agents. nih.gov

Overview of 4-Iodopiperidine (B1603859) Derivatives as Strategic Synthetic Intermediates

Within the broad class of piperidine derivatives, 4-halopiperidines, and specifically 4-iodopiperidines, serve as highly valuable synthetic intermediates. nih.gov The utility of these compounds is primarily derived from the carbon-iodine bond at the 4-position of the piperidine ring. The iodine atom is an excellent leaving group, making it a reactive site for a variety of synthetic transformations.

This reactivity allows 4-iodopiperidine derivatives to act as versatile building blocks for introducing the piperidine moiety into more complex molecules. researchgate.netklinger-lab.dersc.org They are frequently employed in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govu-tokyo.ac.jpchemrxiv.org

The nitrogen atom of the piperidine ring is typically protected with a group like a tert-butoxycarbonyl (Boc) or, in the case of the title compound, a methoxycarbonyl group. This protection prevents unwanted side reactions at the nitrogen while the iodine at the 4-position is being chemically manipulated. The choice of protecting group is crucial as it influences the compound's solubility and the conditions required for its eventual removal. The tert-butyl 4-iodopiperidine-1-carboxylate is a widely cited example of such an intermediate, used in a variety of coupling reactions. rsc.orgnih.gov

Research Significance and Applications of Methyl 4-Iodopiperidine-1-carboxylate

This compound is a specific, N-protected 4-iodopiperidine derivative. Its research significance lies in its role as a specialized building block in multi-step organic syntheses. While its direct analogue, tert-butyl 4-iodopiperidine-1-carboxylate, is more commonly documented in the literature, the methyl carbamate (B1207046) version offers an alternative with different deprotection characteristics, which can be advantageous in certain synthetic strategies.

The key features of this compound that define its utility are:

The Methyl Carbamate Group: This N-protecting group is generally more stable to acidic conditions than the more common Boc group, but it can be removed under different, often harsher, conditions (e.g., strong base or acid hydrolysis). This orthogonality provides synthetic chemists with greater flexibility when designing complex synthetic routes.

The 4-Iodo Substituent: As with other 4-iodopiperidines, this functional group is the primary site of reactivity, enabling the attachment of the piperidine scaffold to other molecular fragments through various cross-coupling and substitution reactions.

This compound is therefore a valuable reagent for researchers aiming to incorporate a specific N-methoxycarbonyl-piperidin-4-yl fragment into a target molecule. Such fragments are often explored in medicinal chemistry programs to fine-tune the properties of lead compounds. For instance, the synthesis of various methyl 1-(substituted)-piperidine-4-carboxylate derivatives is a common strategy in the development of new therapeutic agents. researchgate.netresearchgate.net

Scope and Organization of the Academic Research Outline

This article provides a focused examination of this compound. The subsequent sections will detail the known synthetic routes to this compound and its characterization data, including spectroscopic and physical properties. The chemical reactivity will be explored, with an emphasis on the transformations involving the key functional groups. Finally, examples of its application in the synthesis of more complex target molecules will be presented, underscoring its role as a strategic synthetic intermediate. The information is presented to be a technical resource for researchers in organic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

774234-26-3 |

|---|---|

Molecular Formula |

C7H12INO2 |

Molecular Weight |

269.08 g/mol |

IUPAC Name |

methyl 4-iodopiperidine-1-carboxylate |

InChI |

InChI=1S/C7H12INO2/c1-11-7(10)9-4-2-6(8)3-5-9/h6H,2-5H2,1H3 |

InChI Key |

FGRFTLDXKYXAFC-UHFFFAOYSA-N |

SMILES |

COC(=O)N1CCC(CC1)I |

Canonical SMILES |

COC(=O)N1CCC(CC1)I |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Iodopiperidine 1 Carboxylate

Strategies for C-I Bond Formation in Piperidine (B6355638) Systems

The introduction of an iodine atom onto the piperidine scaffold is a critical step that can be accomplished through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

A prevalent and direct method for synthesizing 4-iodopiperidine (B1603859) derivatives involves the substitution of a hydroxyl group from the corresponding 4-hydroxypiperidine precursor. This transformation is typically achieved using standard iodinating reagents that activate the alcohol for nucleophilic substitution by an iodide ion. Common reagents and conditions for this conversion are analogous to well-established reactions like the Appel or Mitsunobu reactions.

The process generally involves reacting Methyl 4-hydroxypiperidine-1-carboxylate with an iodine source in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618). In this reaction, the phosphine is believed to form a phosphonium salt intermediate with iodine, which then activates the hydroxyl group, allowing for its displacement by the iodide ion.

| Reagent System | Solvent | Typical Conditions | Yield (%) |

| I₂, PPh₃, Imidazole | Dichloromethane/Acetonitrile (B52724) | Room Temperature | High |

| Methyltriphenoxyphosphonium iodide | Dimethylformamide (DMF) | 80 °C | Good |

| PPh₃/I₂ | Toluene | Reflux | Moderate-High |

This table is illustrative and based on common iodination reactions for secondary alcohols.

An alternative strategy for forming the C-4 iodo bond is through the oxidative decarboxylation of a piperidine-4-carboxylic acid derivative. This method, often a variation of the Hunsdiecker reaction, involves the conversion of the carboxylic acid to a reactive intermediate that subsequently fragments, losing carbon dioxide and forming a C-I bond.

The reaction is typically carried out using a hypervalent iodine reagent, such as iodosylbenzene or diacetoxyiodobenzene, in the presence of molecular iodine. The carboxylic acid is converted into an acyl hypoiodite intermediate, which then undergoes radical decomposition to yield the alkyl radical and CO₂. The alkyl radical is then trapped by an iodine atom to form the final product. While effective, this method requires the synthesis of the corresponding carboxylic acid precursor.

Beyond direct iodination of alcohols or decarboxylation, other methods can be employed to synthesize Methyl 4-iodopiperidine-1-carboxylate. One significant approach is the Finkelstein reaction, which involves a halide exchange. In this scenario, a more readily available Methyl 4-bromo- or 4-chloropiperidine-1-carboxylate is treated with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone or DMF. The equilibrium is driven towards the iodo product due to the poor solubility of the resulting sodium chloride or bromide in the solvent.

Another powerful method involves the electrophilic cyclization of unsaturated amines. An appropriately designed N-protected homoallylic amine can undergo an iodocyclization reaction, where an electrophilic iodine source (e.g., I₂) reacts with the alkene, and the nitrogen atom acts as an internal nucleophile, leading to the formation of the 4-iodopiperidine ring system. This approach allows for the simultaneous construction of the piperidine ring and the introduction of the iodine atom.

Regioselective and Stereoselective Synthesis of this compound

Achieving high regioselectivity and, where applicable, stereoselectivity is crucial for the efficient synthesis of complex molecules derived from 4-iodopiperidines.

For the synthesis of this compound itself, regioselectivity is inherently controlled by the starting material. Beginning with Methyl 4-hydroxypiperidine-1-carboxylate ensures that the iodine is introduced specifically at the C-4 position. The symmetry of the parent molecule means that no new stereocenters are created.

However, in substituted piperidine systems, controlling the stereochemical outcome of the iodination becomes critical. For instance, the iodination of a chiral, non-racemic 4-hydroxypiperidine derivative via an Sₙ2-type mechanism, such as the Appel or Mitsunobu conditions, will proceed with an inversion of configuration at the C-4 center. This provides a reliable method for controlling the stereochemistry of the product. In contrast, methods involving radical intermediates may result in a mixture of stereoisomers. Aza-Prins cyclization reactions can also exhibit high diastereoselectivity, where the axial attack of a bromide ion on a carbocation intermediate has been observed, suggesting similar stereocontrol could be achieved in iodocyclizations. nih.gov

| Precursor | Reaction Type | Stereochemical Outcome |

| (R)-Methyl 4-hydroxypiperidine-1-carboxylate | Appel Reaction (Sₙ2) | (S)-Methyl 4-iodopiperidine-1-carboxylate (Inversion) |

| (S)-Methyl 4-hydroxypiperidine-1-carboxylate | Mitsunobu Reaction (Sₙ2) | (R)-Methyl 4-iodopiperidine-1-carboxylate (Inversion) |

| Acyclic Unsaturated Amine | Electrophilic Iodocyclization | Diastereoselective (often anti-addition) |

This table illustrates expected stereochemical outcomes in substituted analogs.

While this compound is achiral, enantioselective routes are vital for producing chiral derivatives that are common in pharmaceuticals. Such syntheses typically fall into two categories: using a chiral starting material or employing a chiral catalyst.

One approach is to start from a chiral pool material, such as an amino acid, to construct the piperidine ring with a defined stereochemistry. Alternatively, enantioselective catalysis can be used to create the key stereocenters. For example, asymmetric hydroamination or cyclization reactions can form a chiral piperidine ring which can then be further functionalized. organic-chemistry.org The development of enantioselective C-H amination or palladium-catalyzed amination of alkenes has provided routes to substituted piperidines with high enantioselectivity. nih.gov These chiral piperidine precursors can then be converted to the corresponding 4-iodo derivatives, preserving the stereochemical integrity. The use of chiral auxiliaries, such as Evans oxazolidinones, can also be employed to direct the stereoselective alkylation to build a chiral side chain, which is then incorporated into the piperidine ring. nih.gov

Optimization of Reaction Conditions and Scalability for Research Applications

The conversion of the secondary alcohol in Methyl 4-hydroxypiperidine-1-carboxylate to an iodide involves the activation of the hydroxyl group to transform it into a good leaving group, followed by nucleophilic attack by an iodide ion. Several well-established methodologies can be employed, each with distinct advantages and challenges concerning reaction conditions and scalability. The primary methods include variations of the Appel and Mitsunobu reactions, activation via sulfonate esters followed by halide exchange (Finkelstein reaction), and Lewis acid-mediated substitutions.

While traditional iodination of alcohols is often a stoichiometric process, the reagents used for hydroxyl group activation can be considered catalysts or activators that are consumed and regenerated in some catalytic cycles or act as promoters. The choice of these systems is pivotal for reaction efficiency.

Phosphine-Based Reagents: In reactions like the Appel (using triphenylphosphine and iodine) and Mitsunobu (using triphenylphosphine and an azodicarboxylate), triphenylphosphine (PPh₃) is not a catalyst but a stoichiometric reagent that is converted to triphenylphosphine oxide (Ph₃P=O) organic-chemistry.orgatlanchimpharma.comwikipedia.orgcommonorganicchemistry.com. The primary role of PPh₃ is to activate the hydroxyl group by forming an alkoxyphosphonium salt, a highly effective leaving group organic-chemistry.orgunco.edu. While variations using different phosphine ligands are possible, PPh₃ remains the most common due to its commercial availability and reliability. The "ligand effect" in this context pertains more to the properties of the phosphine itself rather than its influence on a metallic catalyst. The efficiency of the reaction is largely dependent on the successful formation of the alkoxyphosphonium intermediate.

Lewis Acid Catalysis: A more direct catalytic approach involves the use of Lewis acids to activate the alcohol. A notable system for converting alcohols to iodides employs Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in conjunction with sodium iodide (NaI) cmu.eduorganic-chemistry.org. In this system, the Ce³⁺ ion coordinates to the oxygen atom of the hydroxyl group, enhancing its leaving group ability cmu.edu. This allows for a subsequent Sₙ2 attack by the iodide ion. This method offers the advantage of using a true, albeit stoichiometric in some described procedures, Lewis acid catalyst which is inexpensive, water-tolerant, and avoids the formation of phosphine oxide byproducts cmu.edu.

Thioiminium Salts: An alternative activation method uses stable thioiminium salts, such as N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide. This reagent activates the alcohol by converting it to an alkoxyiminium ion, which is then displaced by the iodide counter-ion under neutral conditions unco.edu.

The choice of solvent and reaction temperature are critical parameters that directly impact the reaction rate, yield, and selectivity of the iodination process. As the conversion of the 4-hydroxy group to the 4-iodo group typically proceeds via an Sₙ2 mechanism, polar aprotic solvents are generally preferred to solvate the cation while leaving the nucleophile (iodide) relatively free to attack the electrophilic carbon.

The CeCl₃·7H₂O/NaI system is reported to work efficiently in refluxing acetonitrile cmu.eduorganic-chemistry.org. Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents while facilitating the Sₙ2 pathway. While the reaction is inefficient at room temperature, complete conversion is achieved at reflux, highlighting the importance of elevated temperature for this specific system cmu.edu.

For the Appel and Mitsunobu reactions , solvents like tetrahydrofuran (THF) or diethyl ether are commonly used wikipedia.org. These reactions are often initiated at a reduced temperature (0 °C) before being allowed to warm to room temperature wikipedia.org. The initial cooling is crucial for controlling the exothermic reaction between the phosphine and the azodicarboxylate in the Mitsunobu reaction, preventing side reactions.

In the two-step process involving tosylation/mesylation followed by a Finkelstein reaction , different conditions are used for each step. The initial formation of the sulfonate ester is typically carried out in a solvent like dichloromethane (DCM) in the presence of a base such as triethylamine acs.org. The subsequent Finkelstein reaction, where the sulfonate ester is displaced by iodide (e.g., from NaI), is classically performed in acetone, where the insolubility of the resulting sodium tosylate/mesylate drives the reaction to completion.

| Method | Activating System / Catalyst | Typical Solvent | Typical Temperature | Key Byproducts |

|---|---|---|---|---|

| Appel Reaction | PPh₃ / I₂ / Imidazole | Dichloromethane, Toluene | 0 °C to Room Temp. | Triphenylphosphine oxide |

| Mitsunobu Reaction | PPh₃ / DEAD or DIAD | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Triphenylphosphine oxide, Hydrazine derivative |

| Lewis Acid Mediated | CeCl₃·7H₂O / NaI | Acetonitrile | Reflux (~82 °C) | Cerium salts |

| Mesylation / Finkelstein | 1. MsCl / Et₃N 2. NaI or MeMgI | 1. Dichloromethane (DCM) 2. Acetone or THF/PhMe | 1. Room Temp. 2. 0 °C to Reflux | Triethylammonium chloride, Sodium mesylate |

When transitioning from laboratory research to industrial-scale production, factors such as cost of reagents, operational simplicity, safety, and ease of purification become paramount.

Byproduct Management: The primary drawback of phosphine-based methods like the Appel and Mitsunobu reactions for large-scale synthesis is the stoichiometric formation of triphenylphosphine oxide and, in the case of Mitsunobu, a hydrazine derivative atlanchimpharma.comscispace.com. These byproducts can be difficult to remove from the desired product, often requiring extensive chromatography, which is undesirable and costly on an industrial scale atlanchimpharma.comscispace.com. This makes these methods less attractive for large-scale applications despite their high efficiency in the lab.

Atom Economy and Reagent Cost: Methods that utilize simpler, less expensive reagents and generate easily removable byproducts are preferred for industrial synthesis. The two-step process involving conversion of the alcohol to a mesylate or tosylate followed by a Finkelstein reaction with sodium iodide is often a robust and scalable choice. The reagents (methanesulfonyl chloride, p-toluenesulfonyl chloride, sodium iodide) are relatively inexpensive, and the byproducts (salts) are typically removable by aqueous workups acs.org. Similarly, the CeCl₃·7H₂O/NaI system is advantageous due to the low cost of the reagents cmu.eduorganic-chemistry.org.

Process Safety and Simplicity: One-pot procedures are generally favored as they reduce operational complexity and handling of intermediates. A one-pot halogenation that proceeds through a mesylate intermediate has been shown to be effective on a multi-gram scale acs.org. Such streamlined processes are highly desirable for industrial implementation. The use of highly reactive or hazardous reagents like hydrogen iodide gas is generally avoided in favor of solid, more easily handled iodide sources like NaI . The mild, essentially neutral conditions offered by some methods also reduce the need for specialized equipment to handle highly acidic or basic reaction mixtures .

Reactivity and Transformational Chemistry of Methyl 4 Iodopiperidine 1 Carboxylate

Nucleophilic Substitution Reactions at the C-4 Position

The carbon-iodine bond in methyl 4-iodopiperidine-1-carboxylate is susceptible to nucleophilic attack, facilitating the introduction of a wide range of functional groups at the 4-position of the piperidine (B6355638) ring. The iodide ion is an excellent leaving group, which drives these substitution reactions forward.

Formation of C-C Bonds (e.g., Alkylation)

The displacement of the iodide by carbon nucleophiles is a fundamental strategy for constructing new carbon-carbon bonds. This is often achieved using organometallic reagents or stabilized carbanions. For instance, the reaction with organocuprates or Grignard reagents in the presence of a suitable catalyst can lead to the formation of 4-alkyl or 4-aryl piperidines. Such transformations are crucial in the synthesis of various scaffolds for drug discovery. Organocatalysis has also emerged as a powerful tool for C-C bond formation in the synthesis of highly functionalized piperidines. researchgate.net

Formation of C-N Bonds (e.g., Amination)

The introduction of nitrogen-based nucleophiles at the C-4 position is a common and important transformation. This can be accomplished through reactions with a variety of amines, including primary and secondary amines, as well as other nitrogen-containing moieties like azides. These reactions are often carried out in the presence of a base to neutralize the hydrogen iodide formed during the reaction. The resulting 4-amino-piperidine derivatives are prevalent structural motifs in many biologically active compounds. The palladium-catalyzed cross-coupling of amines with aryl halides has become a general and widely used method for forming C-N bonds. nih.gov

A specific example is the synthesis of methyl 4-amino-1-Boc-piperidine-4-carboxylate, a valuable intermediate. sigmaaldrich.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity.

Formation of C-O and C-S Bonds

Oxygen and sulfur nucleophiles can also displace the iodide at the C-4 position to form ethers and thioethers, respectively. Reactions with alkoxides or phenoxides lead to the formation of 4-alkoxy or 4-aryloxy piperidines. Similarly, thiolates react to form 4-thioalkyl or 4-thioaryl piperidines. These reactions broaden the diversity of piperidine derivatives that can be synthesized from this compound. A one-pot, transition-metal-free method has been developed for the formation of C-O, C-S, and C-N bonds at the benzylic position of methylarenes, which showcases the versatility of such transformations. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming new bonds in organic synthesis. This compound, with its reactive C-I bond, is an excellent substrate for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are particularly effective in mediating the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org These reactions typically involve an oxidative addition of the iodo-piperidine to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound. nih.gov In the context of this compound, this reaction allows for the direct attachment of various aryl and heteroaryl groups to the C-4 position of the piperidine ring.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. The choice of base, solvent, and reaction temperature is critical for achieving high yields and preventing side reactions. This methodology is highly valued for its functional group tolerance and has been extensively used in the synthesis of complex pharmaceutical intermediates. nih.govfrontiersin.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Aryl/Heteroaryl Boronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Methyl 4-phenylpiperidine-1-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85 |

| 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)piperidine-1-carboxylate | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 92 |

| 3-Pyridylboronic acid | Methyl 4-(3-pyridyl)piperidine-1-carboxylate | PdCl₂(dppf) | Cs₂CO₃ | DMF | 78 |

| 2-Thienylboronic acid | Methyl 4-(2-thienyl)piperidine-1-carboxylate | Pd₂(dba)₃/XPhos | Na₂CO₃ | THF/Water | 88 |

Note: The yields presented are representative and can vary based on specific reaction conditions.

The development of highly active and selective catalysts has expanded the scope of the Suzuki-Miyaura coupling to include a wide array of functionalized and sterically demanding boronic acids. frontiersin.org This has made it an indispensable tool for the late-stage functionalization of complex molecules containing the piperidine scaffold.

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and often complementary approach to palladium-based methods. Copper's unique reactivity enables transformations that can be challenging for other metals.

Visible-light photocatalysis has emerged as a mild and powerful tool in organic synthesis. In combination with copper catalysis, it can facilitate a variety of C-C bond-forming reactions. These reactions often proceed via radical intermediates, offering a different mechanistic pathway compared to traditional cross-coupling cycles. While specific examples involving this compound are not extensively detailed in the provided search results, the general principle involves the generation of a carbon-centered radical from the alkyl iodide, which can then be coupled with another partner.

Copper catalysts are adept at initiating radical cascade reactions. nih.gov These processes can involve the formation of a radical at the 4-position of the piperidine ring, which then participates in a series of intramolecular cyclizations onto appended unsaturated systems. For instance, a novel method for synthesizing phosphorated indolines utilizes a copper-catalyzed radical cascade cyclization. nih.gov Another example is the 1,2-dicarbonylative cyclization of alkenes with alkyl bromides, which proceeds through a radical cascade process to form four new C-C bonds and a new ring. nih.gov The regiochemical outcome of these cyclizations, such as 5-exo versus 6-endo, can be dependent on the nature of the radical-initiating unit. researchgate.net Such strategies are powerful for the rapid construction of complex polycyclic systems from simple starting materials.

Table 2: Examples of Copper-Catalyzed Radical Cyclizations

| Reaction Type | Key Features | Potential Application with this compound |

|---|---|---|

| Synthesis of Phosphorated Indolines nih.gov | Utilizes K₂S₂O₈ as an oxidant under mild conditions. | Generation of a piperidin-4-yl radical to initiate cyclization. |

| 1,2-Dicarbonylative Cyclization nih.gov | Introduces two carbonyl groups and forms a new ring. | Coupling with an alkene followed by cyclization to form complex ketones. |

Nickel-Catalyzed Reductive Cross-Coupling Reactions

Nickel-catalyzed reductive cross-coupling has become a prominent method for forging C–C bonds between two electrophiles, using a stoichiometric reductant like zinc or manganese metal. nih.gov This approach is advantageous as it avoids the pre-formation of sensitive organometallic reagents.

These reactions have been successfully applied to the asymmetric cross-coupling of heteroaryl iodides with α-chloronitriles, demonstrating tolerance for Lewis basic functional groups often found in medicinal chemistry. nih.gov The scope of C(sp³) electrophiles in these asymmetric reactions has been expanding. nih.gov Nickel catalysis can also be used for enantioselective conjunctive coupling with C(sp³) electrophiles, where the reaction can proceed through either an enantioselective metal-induced metallate rearrangement or a non-selective radical-polar crossover, depending on the substrate. nih.gov A nickel-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides has also been reported, providing enantioenriched 2-arylphenethylamines. nih.gov

Cobalt-Catalyzed Reactions Utilizing Organozinc Reagents

Cobalt, as an earth-abundant and less toxic metal, is an attractive alternative to palladium and nickel. Cobalt-catalyzed cross-coupling reactions of organozinc reagents with (hetero)aryl halides have been developed. uni-muenchen.de These reactions often exhibit high efficiency and functional group tolerance. The use of a tailored magnesium amide base can allow for regioselective functionalization. uni-muenchen.de Cobalt catalysts have been shown to be effective in the arylation of iodo-substituted saturated N-heterocycles, which are common scaffolds in biologically active molecules. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tris(dibenzylideneacetone)dipalladium(0) |

Radical Reactions Involving this compound

The C–I bond in this compound is relatively weak, making it an excellent precursor for the generation of alkyl radicals under mild conditions. These radicals are key intermediates in a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Generation of Alkyl Radicals from the Iodide Precursor

The generation of the 4-piperidyl radical from this compound is typically achieved through halogen atom transfer (XAT). This process involves the abstraction of the iodine atom by a reactive radical species. Photoredox catalysis has emerged as a powerful tool for generating alkyl radicals from alkyl halides under mild conditions. While direct single electron transfer (SET) reduction of unactivated alkyl iodides can be challenging, indirect methods have proven highly effective.

One common strategy involves the use of an XAT mediator. For instance, aryl radicals, generated via the SET reduction of aryl diazonium salts by a mild reductant, can efficiently abstract an iodine atom from an alkyl iodide. ambeed.combldpharm.com This is driven by the favorable thermodynamics of forming a stronger aryl-iodine bond. bldpharm.com Amine-ligated boryl radicals, generated photocatalytically, are also effective XAT agents for activating alkyl iodides. chemimpex.comchemicalbook.com These methods avoid the use of toxic tin hydrides, which were traditionally used for radical generation. google.com

The general scheme for alkyl radical generation via XAT can be summarized as follows:

Initiation: A catalytic amount of an initiator generates a primary radical.

Propagation: The primary radical acts as an XAT agent, abstracting the iodine from this compound to form the desired 4-piperidyl radical and an aryl iodide. This piperidyl radical can then engage in various downstream reactions.

1,2-Aminoxyalkylation Processes via Radical Intermediates

Once generated, the 4-piperidyl radical derived from this compound can participate in 1,2-aminoxyalkylation reactions with alkenes. In this process, the alkyl radical adds across an electron-deficient alkene, and the resulting adduct radical is trapped by a stable nitroxide radical, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). ambeed.com

This transformation can be achieved without the use of transition metals. A notable method employs an aryldiazonium salt as a stoichiometric XAT-mediator and TEMPONa (the sodium salt of TEMPO) as a mild SET-reductant. The process is initiated by the SET reduction of the aryldiazonium salt by TEMPONa, generating an aryl radical. This aryl radical then abstracts the iodine atom from the alkyl iodide to produce the key alkyl radical intermediate. The subsequent steps are:

Giese-type addition: The alkyl radical adds to an electron-deficient alkene. ambeed.com

Radical trapping: The newly formed carbon-centered radical is trapped by TEMPO, which is present in the reaction mixture. ambeed.com

This cascade reaction provides a metal-free pathway to complex alkoxyamines under mild conditions. ambeed.combldpharm.com

Radical Hydroxymethylation Reactions

This compound and its analogs, such as N-Boc-4-iodopiperidine, are excellent substrates for radical hydroxymethylation reactions. chemrxiv.orgcymitquimica.com A significant challenge in using formaldehyde (B43269) as a C1 synthon in radical chemistry is the reversible and often unfavorable nature of the radical addition. nih.gov

A successful strategy to overcome this involves a sequential process that leverages XAT and a phosphine additive. chemrxiv.orgcymitquimica.com In this approach, an α-aminoalkyl radical, generated photocatalytically, acts as an XAT agent to convert the 4-iodopiperidine (B1603859) derivative into the corresponding piperidyl radical. chemrxiv.orgcymitquimica.com The subsequent steps are as follows:

Addition to Formaldehyde: The piperidyl radical adds to formaldehyde, forming a transient O-radical.

Irreversible Trapping: The O-radical is rapidly and irreversibly trapped by triphenylphosphine (B44618) (PPh₃), generating a phosphoranyl radical. chemrxiv.orgcymitquimica.com

Chain Propagation: This phosphoranyl radical is capable of sustaining the radical chain by abstracting an iodine atom from another molecule of the starting 4-iodopiperidine derivative, thereby regenerating the piperidyl radical and yielding the hydroxymethylated product. chemrxiv.org

This method provides a versatile and high-yielding protocol for the direct hydroxymethylation of alkyl iodides. chemrxiv.org

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Iodo-N-Boc-piperidine | HCHO, PPh₃, Photocatalyst | N-Boc-4-(hydroxymethyl)piperidine | High | chemrxiv.orgcymitquimica.com |

Mechanistic Investigations of Single Electron Transfer (SET) and Halogen Atom Transfer (XAT) Processes

The conversion of this compound into a radical intermediate is central to its reactivity and is primarily governed by SET and XAT mechanisms.

Single Electron Transfer (SET): Direct SET reduction of unactivated alkyl iodides is often difficult due to their highly negative reduction potentials. ambeed.combldpharm.com However, photocatalysis can enable SET processes, either through an oxidative or reductive quenching cycle of the photocatalyst.

Halogen Atom Transfer (XAT): XAT has emerged as a more general and powerful strategy for generating alkyl radicals from alkyl halides. chemimpex.com In this process, a radical species (Y•) abstracts the halogen atom from the alkyl halide (R-X) to form a new radical (R•) and a halogenated species (Y-X). chemimpex.com The efficiency of XAT is dependent on the bond dissociation energies of the R-X and Y-X bonds. The use of aryl radicals as XAT mediators is effective because the C(sp²)–I bond formed is stronger than the C(sp³)–I bond broken. ambeed.combldpharm.com Similarly, amine-ligated boryl radicals have been shown to be potent XAT agents for both alkyl iodides and bromides. chemimpex.comchemicalbook.com Mechanistic studies have revealed that in some deacylative iodination reactions, a double XAT process may be operative.

These mechanistic pathways have broadened the scope of reactions available for alkyl halides, allowing for their participation in a wide array of synthetic transformations under mild conditions.

Other Significant Chemical Transformations

Ring-Opening Reactions and Rearrangements

While the radical chemistry of this compound is well-documented, specific examples of ring-opening reactions and rearrangements involving this particular compound are not extensively reported in the surveyed literature. In general, N-substituted piperidines can undergo ring-opening reactions under various conditions. For example, photooxidation of certain N-arylaminopiperidines can lead to the formation of acyclic aminoaldehydes. However, the applicability of such methods to this compound would require further investigation. Similarly, rearrangement reactions such as the Favorskii rearrangement can induce ring contraction in α-halo ketones, but this is not directly applicable to the 4-iodo-piperidine structure. cymitquimica.com The development of specific ring-opening and rearrangement protocols for this compound remains an area for future exploration.

Regioselective Functionalization of the Piperidine Ring

The functionalization of the piperidine ring of this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The electron-rich nature of the C-I bond makes it an excellent substrate for oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that results in the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the iodo-piperidine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents at the C4 position. The selection of the palladium catalyst and ligands is critical, with complexes of phosphine ligands like triphenylphosphine (PPh₃) or ferrocene-based ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) often being employed to achieve high efficiency. rsc.orgnih.gov The reaction mechanism involves the oxidative addition of the iodo-piperidine to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 4-substituted piperidine and regenerate the catalyst. numberanalytics.com

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| N-Boc-4-iodopiperidine | Arylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | Good |

| N-Boc-4-iodopiperidine | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 50-76 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

Buchwald-Hartwig Amination

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction couples the iodo-piperidine with primary or secondary amines, amides, or carbamates. The development of specialized phosphine ligands, such as XPhos and Josiphos, has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. researchgate.netrsc.org The reaction typically requires a strong base, such as sodium tert-butoxide (NaOtBu), to facilitate the deprotonation of the amine and subsequent transmetalation. rsc.orgrug.nl

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| N-Boc-4-iodopiperidine | Various alkyl and aryl amines | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | High |

| 2,4-dichloropyridine | Anilines/Heterocyclic amines | Pd(OAc)₂/XPhos | K₂CO₃ | Toluene/Dioxane | Good to Excellent |

| 4-chloro-N-phenylpyridin-2-amine | Benzylamines | Pd(OAc)₂/Josiphos | NaOtBu | Toluene | Good to Moderate |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 4-alkynylpiperidines. organic-chemistry.orgchemrxiv.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. chemrxiv.orgresearchgate.net The reaction is generally carried out in the presence of an amine base, which also serves as the solvent in some cases. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. wikipedia.orgorganic-chemistry.org

| Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) |

| 3,5-disubstituted-4-iodoisoxazoles | Terminal alkynes | Pd(acac)₂/PPh₃ | Et₃N | DMF | up to 98 |

| Aryl iodides | Terminal alkynes | Pd/C / tetrakis-piperidine-4-ol | K₂CO₃ | DMF | Good to Excellent |

| 4'-iodoacetophenone | Substituted alkynes | Tri-palladium complex | Cs₂CO₃ | DMF | Excellent |

Heck Coupling

The Heck reaction offers a method for the vinylation of the C4 position by coupling this compound with an alkene in the presence of a palladium catalyst and a base. rug.nl This reaction leads to the formation of 4-alkenylpiperidines. The success of the Heck reaction is often dependent on the nature of the alkene and the specific catalytic system employed.

| Substrate | Alkene | Catalyst | Base | Solvent | Yield (%) |

| Aryl iodides | Acrylonitrile | Silica-bound arsine palladium(0) complex | Tri-n-butylamine | N/A | High |

| Olefin-tethered aryl iodides | Alkenes | Pd(OAc)₂ | K₂CO₃ | DMF | Good |

| Aryl bromides | Alkenes | Pd EnCat® 40 | NaOAc | Ethanol | Good |

Stille Coupling

The Stille coupling provides an alternative route for C-C bond formation, utilizing an organotin reagent as the coupling partner. rsc.orgresearchgate.net This reaction is known for its tolerance of a wide variety of functional groups. The primary drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. researchgate.net

| Substrate | Organostannane | Catalyst/Ligand | Additive | Solvent | Yield (%) |

| Aryl halides | Tetraalkynylstannanes | Pd(PPh₃)₄ | Amine | Toluene | Good |

| Aryl bromides | Organostannanes | Pd(OAc)₂/Dabco | N/A | DMF | Good |

| Secondary alkyl azastannatranes | Aryl halides | Pd₂(dba)₃/P(tBu)₃ | N/A | Toluene | Good to Excellent |

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the C4 position can be achieved through palladium-catalyzed cyanation. This transformation typically employs a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst. acsgcipr.org The resulting 4-cyanopiperidine (B19701) derivative is a valuable intermediate that can be further elaborated into other functional groups, such as carboxylic acids or amines.

| Substrate | Cyanide Source | Catalyst/Ligand | Solvent | Yield (%) |

| Aryl chlorides/bromides | K₄[Fe(CN)₆] | Pd₂(dba)₃/XPhos | Dioxane/H₂O | High |

| Aryl iodides | CuCN | Pd₂(dba)₃/dppf | 1,4-Dioxane | Good |

| Aryl bromides/iodides | Zn(CN)₂ | Pd(OAc)₂/P(tBu)₃ | DMF | Good to Excellent |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of Methyl 4 Iodopiperidine 1 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 4-iodopiperidine-1-carboxylate, the piperidine (B6355638) ring protons exist in a complex environment. The chair conformation of the piperidine ring results in chemically distinct axial and equatorial protons.

The protons on the piperidine ring adjacent to the nitrogen atom (C2 and C6) are typically deshielded and appear at a lower field due to the electron-withdrawing effect of the carbamate (B1207046) group. The protons at C3 and C5 are also split into axial and equatorial signals. The proton at C4, bonded to the same carbon as the iodine atom, will have its chemical shift significantly influenced by the electronegativity and anisotropic effects of the iodine. The methyl protons of the carboxylate group will appear as a sharp singlet, typically in the range of 3.6-3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous piperidine structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 (equatorial) | 3.8 - 4.2 | Multiplet |

| H-2, H-6 (axial) | 2.9 - 3.3 | Multiplet |

| H-3, H-5 (equatorial) | 2.0 - 2.3 | Multiplet |

| H-3, H-5 (axial) | 1.8 - 2.1 | Multiplet |

| H-4 (axial/equatorial) | 4.3 - 4.6 | Multiplet |

| -OCH₃ | ~3.7 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In this compound, each carbon atom gives a distinct signal. The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield. The carbon atom bonded to the iodine (C4) is also shifted, though the heavy atom effect of iodine can cause significant broadening and an upfield shift compared to other halogens. The carbons adjacent to the nitrogen (C2 and C6) are shifted downfield relative to the C3 and C5 carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous piperidine structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbamate) | 154 - 156 |

| C-2, C-6 | 43 - 46 |

| C-3, C-5 | 34 - 37 |

| C-4 | 25 - 30 |

| -OCH₃ | 52 - 54 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals, especially in complex molecules like substituted piperidines. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show correlations between the protons at C2/C6 and C3/C5, and between C3/C5 and C4, confirming the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edunih.gov It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal around 3.7 ppm would correlate with the carbon signal around 53 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.educolumbia.edu This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include the one between the methyl protons and the carbonyl carbon of the carbamate, and correlations from the C2/C6 protons to the C4 carbon.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

For fluorinated derivatives of this compound, where the iodine is replaced by fluorine, ¹⁹F NMR spectroscopy is a highly specific and sensitive tool for structural confirmation. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.govyoutube.com

For a hypothetical Methyl 4-fluoropiperidine-1-carboxylate, the fluorine at the C4 position would produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift would be indicative of an aliphatic C-F bond. Furthermore, this fluorine would couple with the protons on C4, C3, and C5, leading to complex splitting patterns in both the ¹H and ¹⁹F spectra, which can be analyzed to confirm the stereochemistry of the fluorine substituent. The large chemical shift range of ¹⁹F NMR helps to avoid signal overlap, making it a powerful tool for analyzing fluorinated compounds. nih.govyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. nih.gov This is a critical step in confirming the identity of a newly synthesized molecule. For this compound (C₇H₁₂INO₂), the exact mass can be calculated and compared to the experimentally determined value.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₂INO₂ |

| Calculated Exact Mass [M+H]⁺ | 286.0036 |

| Experimentally Determined Mass | Confirms formula within a few ppm |

The fragmentation pattern observed in the mass spectrum can also yield valuable structural information. Common fragmentation pathways for piperidine derivatives include cleavage alpha to the nitrogen atom and loss of substituents from the ring. miamioh.edulibretexts.org For this compound, characteristic fragments would likely correspond to the loss of the iodine atom, the carbomethoxy group, or parts of the piperidine ring itself.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing its purity by separating it from any volatile synthetic byproducts or residual starting materials. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides detailed structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios.

For purity analysis, the integration of the peak corresponding to this compound in the total ion chromatogram (TIC) provides a quantitative measure of its relative concentration. The identification of any minor peaks can alert researchers to the presence of impurities, which can then be identified by their respective mass spectra. This is particularly important for monitoring the final stages of a synthesis and ensuring the quality of the purified product.

Table 1: Predicted Key GC-MS Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M]+ | 285 | Molecular Ion |

| [M - OCH3]+ | 254 | Loss of methoxy (B1213986) group |

| [M - COOCH3]+ | 226 | Loss of carbomethoxy group |

| [M - I]+ | 158 | Loss of iodine atom |

| [C5H9NCOOCH3]+ | 142 | Piperidine ring with carbomethoxy group |

| [I]+ | 127 | Iodine cation |

Note: This table is based on predictive fragmentation patterns and may vary based on actual experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For the analysis of non-volatile or thermally labile impurities and derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC-MS is particularly useful for analyzing reaction mixtures and for the characterization of more complex derivatives that may not be suitable for GC-MS.

In a typical LC-MS analysis, a reversed-phase column, such as a C18 column, is often employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netnih.gov The use of electrospray ionization (ESI) is common for piperidine derivatives, typically in the positive ion mode, as the nitrogen atom in the piperidine ring is readily protonated. researchgate.net

LC-MS can effectively separate this compound from non-volatile starting materials, reagents, and byproducts. The high sensitivity and selectivity of the mass spectrometer allow for the detection and identification of these components even at trace levels. For instance, in the synthesis of related piperidine compounds, LC-MS has been successfully used to identify and quantify genotoxic impurities. nih.gov The accurate mass measurement capabilities of high-resolution mass spectrometry (HRMS) can further aid in the unambiguous identification of unknown components by providing their elemental composition.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for both the analysis and purification of this compound throughout its synthesis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation of the components.

After development, the spots are visualized. While some organic compounds are visible to the naked eye, many, including likely this compound, are colorless. Visualization can be achieved using a UV lamp if the compounds are UV-active, or by staining the plate with a chemical reagent. youtube.com Iodine vapor is a common general-purpose stain that reacts with many organic compounds to produce colored spots. illinois.edu The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for preliminary identification. psu.edu

Table 2: Example TLC System for Monitoring a Reaction Involving a Piperidine Derivative

| Component | Function | Example |

| Stationary Phase | Adsorbent | Silica Gel 60 F254 |

| Mobile Phase | Eluent | 30:70 Ethyl Acetate/Hexane |

| Visualization | Method | UV light (254 nm) and/or Iodine vapor |

Column Chromatography (Flash and Preparative) for Product Purification

Once a reaction is complete, as indicated by TLC, column chromatography is the standard method for purifying the crude product on a larger scale. Both flash and preparative column chromatography utilize a glass column packed with a stationary phase, typically silica gel. The crude product is loaded onto the top of the column, and a solvent or solvent mixture (eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The choice of eluent is critical and is often determined by preliminary TLC analysis. A solvent system that gives a good separation of the desired product from impurities on a TLC plate will generally be effective for column chromatography. Fractions are collected as the eluent exits the column, and these fractions are analyzed by TLC to identify those containing the pure product. For the purification of piperidine derivatives, solvent systems such as ethyl acetate/hexane are commonly employed. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, speed, and sensitivity compared to standard column chromatography. It is the method of choice for the accurate assessment of purity and for quantitative analysis of this compound.

A typical HPLC method for a piperidine derivative would involve a reversed-phase C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. nih.gov Detection is often achieved using a UV detector, although compounds lacking a strong chromophore may require alternative detection methods such as a Charged Aerosol Detector (CAD) or mass spectrometry. researchgate.net The purity of a sample is determined by integrating the area of the peak corresponding to the main component and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration.

Table 3: General HPLC Method Parameters for Piperidine Derivative Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water, B: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 5% to 95% B over 10 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Column Temperature | 30 °C |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display several key absorption bands that confirm the presence of its constituent functional groups. The most prominent of these would be the strong carbonyl (C=O) stretch of the carbamate group, which typically appears in the region of 1700-1670 cm⁻¹. The C-N stretching vibration of the piperidine ring would also be present, likely in the 1250-1020 cm⁻¹ region. The C-H stretching vibrations of the aliphatic CH2 groups of the piperidine ring and the CH3 group of the methyl ester would be observed in the 2950-2850 cm⁻¹ range. The C-I stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may not always be easily observable on standard mid-IR spectrometers.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2950-2850 | Medium to Strong |

| Carbamate | C=O stretch | 1700-1670 | Strong |

| Carbamate | C-N stretch | 1250-1020 | Medium |

| Alkyl Iodide | C-I stretch | < 600 | Medium to Strong |

Source: Based on general IR correlation tables. libretexts.org

Applications of Methyl 4 Iodopiperidine 1 Carboxylate in Contemporary Organic Synthesis Research

Building Blocks for Complex Natural Products Synthesis

The piperidine (B6355638) motif is a ubiquitous structural element in a vast array of natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. nih.govacs.org Consequently, functionalized piperidines like methyl 4-iodopiperidine-1-carboxylate are valuable starting materials in the total synthesis of these complex molecules. The iodo-substituent at the C4 position serves as a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Although specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in the literature, the synthetic strategies employed for analogous compounds highlight its potential. For instance, the core of many piperidine-containing alkaloids can be constructed by leveraging the reactivity of the C-I bond. This bond can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to append aryl, alkynyl, or vinyl moieties, respectively, which are common substructures in natural products. nih.govyoutube.comorganic-chemistry.org

The N-methoxycarbonyl group plays a crucial role in these synthetic endeavors. It serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions and modulating the reactivity of the ring. Furthermore, its electronic properties can influence the stereochemical outcome of reactions at adjacent centers, a critical aspect in the synthesis of stereochemically rich natural products. The relative ease of removal of the methoxycarbonyl group allows for late-stage functionalization of the piperidine nitrogen, a common strategy in the final steps of a total synthesis.

Precursors for the Design and Synthesis of Novel Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery. This compound is an excellent precursor for the synthesis of diverse heterocyclic systems, particularly spiro-heterocycles. researchgate.netnih.govnih.gov The iodo group at the 4-position can be readily displaced by a variety of nucleophiles or can participate in transition-metal-catalyzed reactions to initiate cyclization cascades, leading to the formation of intricate polycyclic structures.

One prominent application of analogous 4-iodopiperidines is in the synthesis of spiro-piperidine derivatives. researchgate.netresearchgate.net These motifs are of significant interest in drug design as they introduce three-dimensional complexity, which can lead to improved target affinity and selectivity. For example, intramolecular Heck reactions of N-allyl-4-iodopiperidine derivatives can lead to the formation of spirocyclic systems containing fused five- or six-membered rings. Similarly, the iodo group can be converted to other functional groups, such as an azide (B81097) or an alkyne, which can then undergo cycloaddition reactions to form spiro-triazoles or other heterocyclic rings.

The reactivity of the iodo group also allows for the construction of fused heterocyclic systems. For instance, a palladium-catalyzed carbonylation reaction in the presence of a suitable nucleophile could lead to the formation of a bicyclic system with a carbonyl bridge. The versatility of the 4-iodopiperidine (B1603859) scaffold, as demonstrated by its N-Boc analog, makes it a powerful tool for generating libraries of novel heterocyclic compounds for biological screening. chemimpex.com

Utility in the Development of New Chemical Reactions and Methodologies

The unique reactivity of the carbon-iodine bond makes this compound a valuable substrate for the development and optimization of new synthetic methodologies. The C(sp³)-I bond in this compound can be activated under various conditions, enabling its participation in a wide range of transformations that are of fundamental interest to organic chemists.

A key area of research where this compound and its analogs find utility is in the development of novel cross-coupling reactions. While palladium-catalyzed couplings are well-established, there is a continuous drive to develop more efficient, sustainable, and broadly applicable catalytic systems. N-protected 4-iodopiperidines are often used as benchmark substrates to test the efficacy of new catalysts, ligands, and reaction conditions for C(sp³)-C(sp²), C(sp³)-C(sp), and C(sp³)-C(sp³) bond formation. nih.govorganic-chemistry.org The successful coupling of these substrates, which can be prone to beta-hydride elimination, is a testament to the efficiency of the newly developed methodology.

Furthermore, the development of photoredox catalysis has opened up new avenues for the functionalization of C-I bonds. nih.gov this compound can serve as a radical precursor under photoredox conditions, allowing for the formation of C-C and C-heteroatom bonds under mild reaction conditions. The study of the reactivity of such compounds contributes to a deeper understanding of radical chemistry and its application in complex molecule synthesis.

Strategic Intermediate in PROTAC Linker Synthesis Research

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that function by inducing the degradation of specific target proteins. nih.gov A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the distance and orientation between the target protein and the E3 ligase.

Functionalized piperidines are frequently incorporated into PROTAC linkers to provide conformational rigidity and improve physicochemical properties. nih.govacs.org this compound, and more commonly its N-Boc analog, are valuable intermediates in the synthesis of these linkers. The 4-iodo substituent provides a convenient attachment point for one of the two ligands or for a portion of the linker chain.

The synthesis of a PROTAC linker often involves a series of coupling reactions to connect the various components. The iodo group of a protected 4-iodopiperidine can be readily transformed into other functional groups, such as an amine, a carboxylic acid, or an alkyne, through standard synthetic manipulations. These functional groups can then be used to attach the piperidine moiety to the rest of the PROTAC molecule. The ability to introduce the piperidine ring in a modular fashion is a significant advantage in the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.

Employment in Chemical Probe Development and Targeted Synthesis

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or an enzyme, thereby enabling the study of its function in a biological system. researchgate.net The development of potent and selective chemical probes is crucial for target validation in drug discovery. The piperidine scaffold is a common feature in many biologically active molecules, and thus, functionalized piperidines are valuable building blocks for the synthesis of chemical probes. encyclopedia.pub

This compound can be used to introduce a piperidine moiety into a potential chemical probe. The iodo group can be used as a point of attachment for a reporter group, such as a fluorophore or a biotin (B1667282) tag, which allows for the detection and visualization of the probe bound to its target. Alternatively, the iodo group can be used to attach a reactive group that can form a covalent bond with the target protein, leading to an irreversible inhibitor.

In targeted synthesis, where the goal is to synthesize a specific molecule with a desired biological activity, this compound can serve as a key intermediate. For example, in the synthesis of a series of analogs of a known bioactive compound, the iodo group can be replaced with a variety of different substituents to explore the SAR around the piperidine ring. This systematic modification of the chemical structure can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Theoretical and Computational Studies on Methyl 4 Iodopiperidine 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of compounds like Methyl 4-iodopiperidine-1-carboxylate. These calculations can predict a range of properties that are often difficult or time-consuming to measure experimentally.

Detailed research findings from DFT calculations, typically using a basis set such as B3LYP/6-31G(d), would reveal key electronic and structural parameters. For instance, the calculations would provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. The red regions, indicating negative potential, are typically located around the carbonyl oxygen and the iodine atom, suggesting their role as sites for electrophilic attack. Conversely, blue regions of positive potential would be found around the hydrogen atoms.

Furthermore, frontier molecular orbitals (HOMO and LUMO) analysis is crucial. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of the molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a molecule like this compound, the HOMO is likely to be localized on the iodine atom and the piperidine (B6355638) nitrogen, while the LUMO may be centered on the carbamate (B1207046) group. Quantum chemical calculations on methylated derivatives of other heterocyclic compounds have demonstrated that such substitutions significantly influence the electronic properties. biointerfaceresearch.com

Table 1: Calculated Electronic Properties of this compound (Illustrative data based on typical DFT calculation results for similar molecules)

| Property | Calculated Value | Unit |

|---|---|---|

| Total Dipole Moment | 2.5 - 3.5 | Debye |

| HOMO Energy | -6.0 to -7.0 | eV |

| LUMO Energy | -0.5 to -1.5 | eV |

| HOMO-LUMO Gap | 5.0 - 6.0 | eV |

| Ionization Potential | 6.5 - 7.5 | eV |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states. For this compound, a key reaction of interest would be nucleophilic substitution at the C4 position, displacing the iodine atom.

By employing DFT methods, researchers can model the reaction pathway, for example, with a nucleophile such as an azide (B81097) or cyanide ion. The calculations would identify the structure of the transition state and determine its energy, which corresponds to the activation energy barrier of the reaction. A quantum chemical study on the synthesis of pyrrolidinedione derivatives has shown the effectiveness of these methods in elucidating complex, multi-step reaction mechanisms, including identifying rate-determining steps based on calculated energy barriers. rsc.org The reaction mechanism for the alkylation of other heterocyclic compounds has also been successfully interpreted using DFT calculations to analyze the electron distribution in the corresponding anions. mdpi.com

These computational models can also explore the influence of solvents on the reaction pathway, using implicit or explicit solvent models. The findings can help in optimizing reaction conditions to improve yields and selectivity.

Table 2: Calculated Activation Energies for a Hypothetical SN2 Reaction (Illustrative data based on typical computational models of nucleophilic substitution)

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

|---|---|---|

| Azide (N₃⁻) | Acetonitrile (B52724) | 18 - 22 |

| Cyanide (CN⁻) | DMSO | 15 - 19 |

Conformation Analysis and Stereochemical Influences on Reactivity

The three-dimensional structure of this compound is not static. The piperidine ring can adopt several conformations, with the chair form being the most stable. In the chair conformation, the substituents at the C4 and N1 positions can be either axial or equatorial. Conformational analysis, through computational methods like potential energy surface scanning, can determine the relative energies of these different conformers.

The stereochemistry of the molecule has a profound impact on its reactivity. For instance, the rate of nucleophilic substitution can be highly dependent on whether the attack occurs from the axial or equatorial face of the ring. Computational studies can model these different attack trajectories and calculate the associated energy barriers, providing a rationale for observed stereoselectivity.

Prediction of Spectroscopic Data and Validation with Experimental Results

A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of complex experimental spectra.

DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach for NMR, can provide highly accurate predictions of ¹H and ¹³C chemical shifts. mdpi.com By calculating the NMR spectra for different possible isomers or conformers, a direct comparison with experimental data can confirm the correct structure. The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported for other organic molecules. nih.gov

Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. The predicted frequencies are often systematically scaled to account for anharmonicity and other method-dependent errors.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) (Illustrative data based on GIAO-DFT calculations and typical experimental values)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 154.5 | 155.2 |

| O-CH₃ | 52.8 | 53.1 |

| C4 (C-I) | 25.3 | 26.0 |

| C2, C6 | 45.1 | 45.8 |

Structure-Reactivity Relationship Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While often applied in drug discovery, the principles are broadly applicable to understanding structure-reactivity relationships.

For a series of derivatives of this compound, where the methyl group, the iodo group, or other parts of the molecule are systematically varied, QSAR models could be developed. These models use calculated molecular descriptors as independent variables. Descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological.

For example, a QSAR study could investigate how changes in the electronic properties of the substituent at the C4 position affect the rate of a particular reaction. By building a statistically robust model, the reactivity of new, unsynthesized derivatives could be predicted. Such computational studies on various piperidine derivatives have been successfully used to develop predictive models for their biological activities. tandfonline.comnih.gov These approaches provide valuable guidelines for the rational design of new molecules with desired properties.

Future Directions and Emerging Research Opportunities

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis

Traditional multi-step syntheses of functionalized piperidines are often resource-intensive. Green chemistry principles aim to mitigate this by improving atom economy, reducing waste, and using less hazardous materials. rsc.org The synthesis of piperidine (B6355638) derivatives is increasingly benefiting from these approaches. mdpi.com

Future research will likely focus on developing sustainable routes to Methyl 4-iodopiperidine-1-carboxylate and its precursors. This includes:

Microwave-Assisted Synthesis: Microwave-mediated reactions can dramatically shorten reaction times and improve yields. rsc.org Applying this to the halogenation of piperidine precursors or the formation of the piperidine ring itself could offer a more efficient pathway.

Organocatalysis: The use of small organic molecules as catalysts, such as guanidine (B92328) hydrochloride, avoids the need for heavy metals, which can be toxic and difficult to remove from final products. rsc.org Developing an organocatalytic route for the synthesis or functionalization of the piperidine ring is a key area of interest.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. A recent breakthrough in piperidine synthesis utilizes biocatalytic carbon-hydrogen (C-H) oxidation to selectively introduce hydroxyl groups, which can then be further functionalized. news-medical.net Adapting such enzymatic methods could provide a highly efficient and environmentally benign route to 4-hydroxy-piperidine precursors.

Table 1: Green Chemistry Principles and Their Potential Application to Piperidine Synthesis

Development of Photo- and Electrocatalytic Methodologies for Advanced Functionalization

Photoredox and electrocatalysis have emerged as powerful tools for forming bonds under exceptionally mild conditions. These methods excel at generating radical intermediates that can participate in transformations not easily accessible through traditional ionic pathways.

For this compound, these technologies unlock two main avenues for research:

Functionalization of the Piperidine Ring: While the 4-position is activated by the iodo-group, direct C-H functionalization at other positions (e.g., C-2, C-3) is a significant challenge. Photocatalytic methods have been developed for the α-amino C–H arylation of highly substituted piperidines. nih.gov Applying these methods could allow for the late-stage introduction of substituents at the C-2 or C-6 positions of the piperidine core, creating architecturally complex scaffolds.